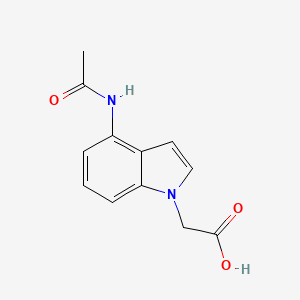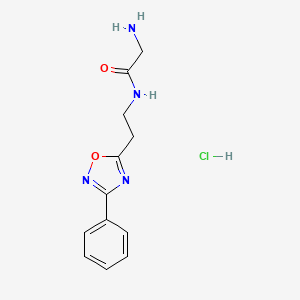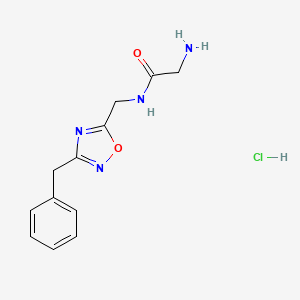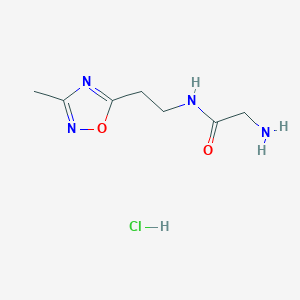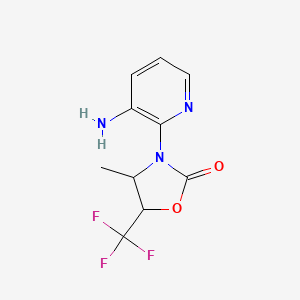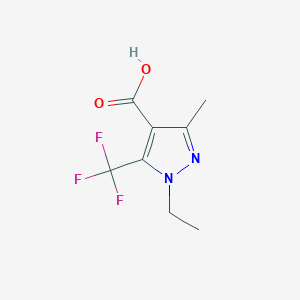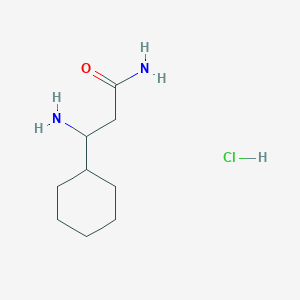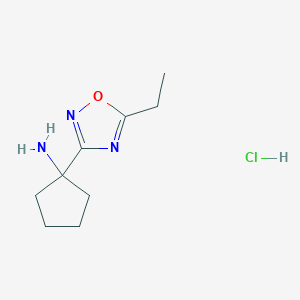
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a compound with the molecular weight of 181.24 . The 1,3,4-Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of this compound involves the use of a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate . The compound is synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of the compound was confirmed by an X-ray cocrystal structure . The InChI code for the compound is1S/C9H15N3O/c1-2-7-11-8 (12-13-7)9 (10)5-3-4-6-9/h2-6,10H2,1H3 . Chemical Reactions Analysis
The compound is part of the 1,2,4-oxadiazoles class of compounds, which have been synthesized as anti-infective agents . The reaction conditions vary, and in some cases, the presence of ZnCl2 inhibits the cyclization reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.24 and is a liquid at room temperature . The InChI key for the compound isIHIDOZUVHPHRDK-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- This compound is a type of 1,2,4-oxadiazole , which is a class of heterocyclic compounds . These compounds often contain nitrogen and oxygen as heteroatoms in their structures .
- The compound has a molecular weight of 163.61 and its IUPAC name is (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
-
Scientific Field: Medicinal Chemistry
- 1,2,4-oxadiazoles, including the one you mentioned, have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
- The compound’s potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action have been studied .
-
Scientific Field: Anti-Infective Agents
-
Scientific Field: Anti-Tuberculosis Agents
-
Scientific Field: Material Science
-
Scientific Field: Pharmaceutical Compounds
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIINHPQWAJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
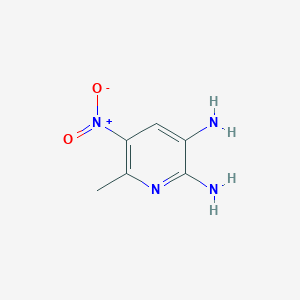
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
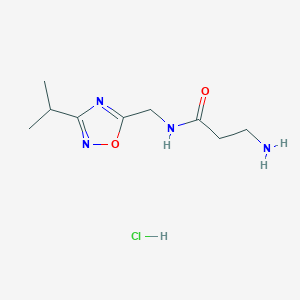
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
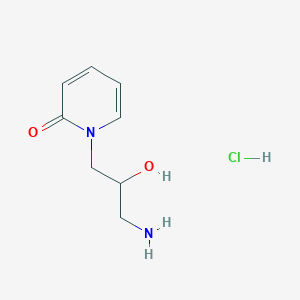
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
